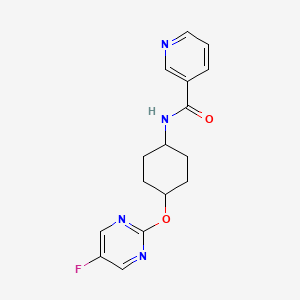

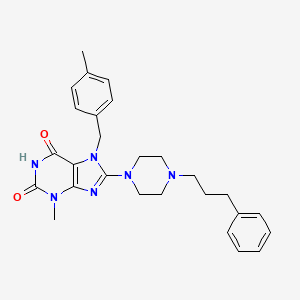

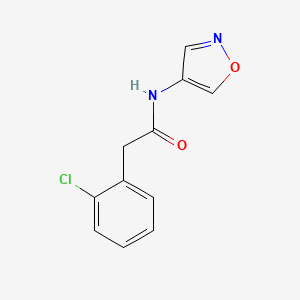

3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases and for their cytotoxic properties against various cancer cell lines.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with carboxylic acids or their derivatives. For example, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, starting with appropriate substituted benzaldehydes and hydrazinobenzenesulfonamide as precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction, which revealed that it crystallizes in the trigonal crystal system with significant dihedral angles between the benzene rings . This suggests that the compound of interest may also exhibit distinct dihedral angles between its aromatic rings, which could influence its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often depending on the substituents present on the aromatic rings. The presence of methoxy groups, as seen in the compound of interest, can influence the reactivity of the molecule. For example, the methoxy groups may be involved in hydrogen bonding, which can affect the solubility and the potential for interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and tetrazolyl groups in the compound of interest suggests that it may have unique solubility characteristics and could form stable hydrogen bonds, as observed in other related compounds . The crystal structure, as determined by X-ray diffraction, can provide insights into the stability and potential intermolecular interactions within the crystal lattice .

科学的研究の応用

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives have been reported for their potential in photodynamic therapy, particularly in the treatment of cancer. For example, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy. This indicates their potential effectiveness in cancer treatment by generating singlet oxygen to kill cancer cells upon light activation (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have been studied for their ability to inhibit enzymes, which could lead to therapeutic applications. For instance, molecular docking and bioassay studies have been conducted on sulfonamide derivatives as cyclooxygenase-2 inhibitors. These compounds can be designed to target specific enzymes within the body, suggesting a pathway for developing new drugs with improved specificity and reduced side effects (Al-Hourani et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis and characterization of sulfonamide derivatives have revealed their potential as antimicrobial and antifungal agents. This includes novel compounds that have been tested for activity against various bacterial and fungal strains, offering insights into developing new treatments for infections (Küçükgüzel et al., 2013).

Inhibitors of Carbonic Anhydrase

Some studies focus on the inhibition of carbonic anhydrase, a critical enzyme for maintaining pH balance in tissues and organs. Sulfonamide derivatives have shown strong inhibition of this enzyme, presenting opportunities for treating conditions like glaucoma, epilepsy, and mountain sickness. This highlights the compound's role in designing diuretics and antiglaucoma drugs (Gul et al., 2016).

Synthesis and Characterization for Drug Development

The synthesis and detailed characterization of sulfonamide derivatives provide a foundation for drug development. By understanding the structural and chemical properties of these compounds, researchers can design drugs with specific actions, such as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. This research avenue is crucial for expanding the therapeutic arsenal against various diseases (Alyar et al., 2018).

特性

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRYUPFHIQPYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)